molecular formula C12H18N4O2 B1590056 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol CAS No. 80584-88-9

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol

Cat. No. B1590056
CAS RN: 80584-88-9
M. Wt: 250.3 g/mol
InChI Key: HHYPDQBCLQZKLI-UHFFFAOYSA-N
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Description

2,2’-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol is a complex benzotriazole-type chemical compound . As a derivative of benzotriazole, it is likely to possess similar properties . Benzotriazoles are generally effective as corrosion inhibitors and are frequently used in various industries for this purpose .


Molecular Structure Analysis

The molecular formula of 2,2’-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol is C12H18N4O2 . The molecular weight is 250.29700 . The exact mass is 250.14300 .


Physical And Chemical Properties Analysis

The density of 2,2’-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol is 1.29 g/cm3 . The boiling point is 488.2ºC at 760 mmHg . The melting point and flash point are not available .

Scientific Research Applications

Complexes Synthesis

  • 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol is used in synthesizing zinc(II) complexes. These complexes have potential applications in various fields due to their fascinating structures and properties. The ligands coordinate to central metal ions in a monodentate mode, forming a three-dimensional network with hydrogen bonds and π-π interactions, suggesting potential applications in material science and coordination chemistry (Liu et al., 2016).

Corrosion Inhibition

  • It is also used as a corrosion inhibitor, specifically in reducing galvanic corrosion between copper (Cu) and ruthenium (Ru) during the chemical mechanical process (CMP). This application is crucial in the semiconductor industry where corrosion can significantly affect the quality of the final product (Zhang et al., 2019).

Electrophilic Cyanation

  • Another application is in the electrophilic cyanation of labile β-diketonates. This chemical reaction is significant in the field of organic synthesis, where it is used to form various complex molecules (Thambidurai et al., 1996).

Transition Metal Complexes

  • The compound is used in forming transition metal complexes with different coordination structures. These complexes have potential applications in catalysis, materials science, and molecular engineering, as they exhibit diverse structural characteristics and properties (Hübner et al., 2010).

CMP Inhibitors

  • In the semiconductor industry, it is used as an inhibitor in the chemical mechanical polishing of copper, showcasing its importance in the production of electronic devices. Its role in reducing corrosion during CMP helps maintain the integrity of the copper surfaces, crucial for the performance of electronic components (Hu et al., 2020).

Synthesis of Substituted Piperidines

  • The compound is used in the synthesis of substituted piperidines, an important class of organic compounds with various applications in pharmaceuticals and organic chemistry (Katritzky et al., 1999).

Safety And Hazards

2,2’-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol is classified as Acute Tox. 4 H302 . It can cause skin irritation (Skin Irrit. 2 H315) and skin sensitization (Skin Sens. 1 H317) . It can also cause serious eye damage (Eye Dam. 1 H318) . It is harmful to aquatic life with long-lasting effects (Aquatic Chronic 3 H412) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-[2-hydroxyethyl-[(5-methylbenzotriazol-1-yl)methyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-10-2-3-12-11(8-10)13-14-16(12)9-15(4-6-17)5-7-18/h2-3,8,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYPDQBCLQZKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869006
Record name 2,2'-{[(5-Methyl-1H-benzotriazol-1-yl)methyl]azanediyl}di(ethan-1-ol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol

CAS RN

80584-88-9
Record name 1-[[Bis(2-hydroxyethyl)amino]methyl]-5-methyl-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80584-88-9
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Record name 1-((Bis(2-hydroxyethyl)amino)methyl)-5-methyl-1H-benzotriazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-{[(5-Methyl-1H-benzotriazol-1-yl)methyl]azanediyl}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.252
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Record name 1-((BIS(2-HYDROXYETHYL)AMINO)METHYL)-5-METHYL-1H-BENZOTRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Ma, B Tan, Y Xu, D Yin, G Liu, N Zeng, G Song… - Colloids and Surfaces A …, 2020 - Elsevier
In the chemical mechanical polishing (CMP) process of barrier layer of multilayer copper wiring in integrated circuits, it is necessary to add appropriate corrosion inhibitor into the …
Number of citations: 40 www.sciencedirect.com
A Hartwig, MAK Commission - The MAK‐Collection for …, 2002 - Wiley Online Library
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has been evaluating components of metal‐working fluids since 1982. A list …
Number of citations: 9 onlinelibrary.wiley.com
G all'attuazione di REACH - 2007 - elearning.unimib.it
1.1 OBIETTIVI Il presente Documento di guida tecnica (TGD) ha lo scopo di fornire ai fabbricanti e agli importatori chiare indicazioni sulla registrazione dell’identità di una sostanza nel …
Number of citations: 4 elearning.unimib.it

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